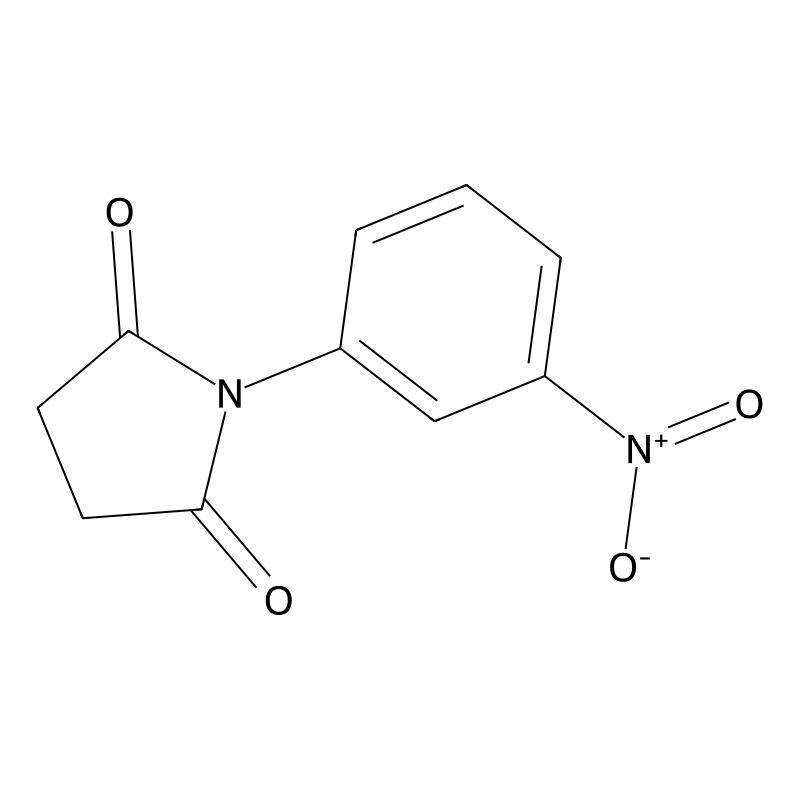1-(3-Nitrophenyl)pyrrolidine-2,5-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability and Use as a Reference Standard
Several commercial suppliers offer 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, indicating its potential use as a research chemical. However, these sources primarily focus on its availability for purchase rather than its specific applications [, , ].
Structural Similarity to Known Compounds
1-(3-Nitrophenyl)pyrrolidine-2,5-dione shares some structural similarities with other molecules with known biological activities. Further research might explore its potential as a starting material for synthesis of new compounds or investigate its interaction with biological targets [].
Limitations of Current Information:
- The absence of scientific publications referencing 1-(3-Nitrophenyl)pyrrolidine-2,5-dione in major scientific databases suggests a lack of in-depth research on this specific compound.
Future Research Directions:
- Based on its structural features, future scientific research could explore the potential of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione in various fields, such as medicinal chemistry or materials science.
1-(3-Nitrophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C₁₀H₈N₂O₄, characterized by a pyrrolidine ring substituted with a nitrophenyl group. This compound is part of the pyrrolidine-2,5-dione family, which features a five-membered cyclic structure containing two carbonyl groups. The presence of the nitrophenyl group introduces unique electronic properties that may influence its reactivity and biological activity.
- Nucleophilic Acyl Substitution: This reaction involves the substitution of the carbonyl group by nucleophiles, which can lead to the formation of new derivatives.
- Michael Addition: The compound can participate in Michael addition reactions due to the electrophilic nature of the carbonyl groups.
- Rearrangement Reactions: Under certain conditions, this compound can rearrange to form different structural isomers or derivatives .
Pyrrolidine-2,5-diones, including 1-(3-nitrophenyl)pyrrolidine-2,5-dione, have been studied for their biological activities. They may exhibit:
- Anticonvulsant Properties: Compounds with similar structures have shown potential in treating seizure disorders due to their ability to modulate neurotransmitter activities .
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, making them candidates for antibiotic development.
- Cytotoxic Effects: Studies suggest that certain pyrrolidine derivatives can inhibit cancer cell proliferation, indicating potential use in oncology .
Several methods are available for synthesizing 1-(3-nitrophenyl)pyrrolidine-2,5-dione:
- Nucleophilic Acyl Substitution: This method involves reacting 1,4-dicarboxylic acids or their derivatives with amines to form pyrrolidine-2,5-diones. The introduction of the nitrophenyl group can be achieved by using 3-nitroaniline as a starting material .
- Cyclization Reactions: Compounds containing both amine and carbonyl functionalities can undergo cyclization under acidic or basic conditions to yield pyrrolidine derivatives.
- Rearrangement Reactions: Recent studies have reported new rearrangement pathways that provide alternative routes for synthesizing substituted pyrrolidine-2,5-diones from precursors like coumarins .
1-(3-Nitrophenyl)pyrrolidine-2,5-dione has several potential applications:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for anticonvulsants or antimicrobial agents.
- Agricultural Chemicals: Its fungicidal properties could be explored for developing new agrochemicals.
- Material Science: The compound may be useful in synthesizing polymers or other materials that require specific electronic properties due to the nitro group .
Interaction studies involving 1-(3-nitrophenyl)pyrrolidine-2,5-dione focus on its binding affinity and reactivity with biological targets:
- Enzyme Inhibition: Investigations into how this compound interacts with enzymes involved in metabolic pathways could reveal its potential as an inhibitor or modulator.
- Receptor Binding Studies: Understanding how it binds to neurotransmitter receptors may elucidate its role in neurological effects observed in biological assays .
Several compounds share structural characteristics with 1-(3-nitrophenyl)pyrrolidine-2,5-dione. Here are some notable examples:
The uniqueness of 1-(3-nitrophenyl)pyrrolidine-2,5-dione lies in its specific electronic properties imparted by the nitro group and the resulting biological activities that differentiate it from other derivatives in the pyrrolidine family.








